SB-505124

Catalog No.
S549077
CAS No.
694433-59-5
M.F
C20H21N3O2
M. Wt
335.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SB-505124

CAS Number

694433-59-5

Product Name

SB-505124

IUPAC Name

2-[4-(1,3-benzodioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl]-6-methylpyridine

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

InChI

InChI=1S/C20H21N3O2/c1-12-6-5-7-14(21-12)18-17(22-19(23-18)20(2,3)4)13-8-9-15-16(10-13)25-11-24-15/h5-10H,11H2,1-4H3,(H,22,23)

InChI Key

WGZOTBUYUFBEPZ-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4

Solubility

Soluble in DMSO, not in water

Synonyms

2-(5-benzo(1,3)dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, SB-505124, SB505124

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)C(C)(C)C)C3=CC4=C(C=C3)OCO4

Description

The exact mass of the compound 2-(4-(benzo[d][1,3]dioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl)-6-methylpyridine is 335.16338 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Benzodioxoles - Supplementary Records. It belongs to the ontological category of methylpyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TGF-β Signaling Pathway Inhibition

SB-505124 is a small molecule inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway []. TGF-β is a cytokine involved in various cellular processes, including cell proliferation, differentiation, and migration []. Dysregulation of TGF-β signaling has been implicated in various diseases, including cancer, fibrosis, and autoimmune disorders.

Studies have shown that SB-505124 can inhibit the activity of TGF-β receptors, thereby blocking the downstream signaling cascade []. This inhibition has the potential to be therapeutically beneficial in diseases where TGF-β signaling is overactive.

SB-505124 is a selective inhibitor of the transforming growth factor-beta signaling pathway, particularly targeting the activin receptor-like kinases (ALK4, ALK5, and ALK7). It is chemically defined as 2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride, with a molecular weight of 335.4 g/mol and a chemical formula of C20H21N3O2. This compound has garnered attention due to its potential therapeutic applications in modulating TGF-beta-related processes such as fibrosis and wound healing .

There is no known mechanism of action for this compound as its biological activity is not documented.

  • The tert-butyl group is generally considered to be non-toxic [].
  • Pyridine can be irritating and potentially harmful upon ingestion or inhalation [].

SB-505124 functions primarily through its ability to inhibit the serine/threonine kinase activity of ALK5, with an IC50 value of approximately 47 nM. It also inhibits ALK4 and ALK7 but is less potent against these receptors, with IC50 values of 129 nM for ALK4. The compound does not significantly affect other members of the ALK family, such as ALK1, ALK2, ALK3, or ALK6 . The inhibition mechanism involves blocking the phosphorylation of downstream signal transducers like Smad2 and Smad3, which are critical for TGF-beta signaling pathways .

SB-505124 has been shown to effectively inhibit TGF-beta-induced cellular processes, including cell death and fibrotic responses. Its selective inhibition can enhance re-epithelialization in wound healing scenarios while reducing scarring and fibrosis. The compound is also being explored for its utility in various disease models where TGF-beta plays a pathogenic role .

The synthesis of SB-505124 involves several key steps:

  • Formation of the Imidazole Ring: Initial reactions involve creating the imidazole core through condensation reactions involving appropriate precursors.
  • Introduction of Side Chains: The benzo[dioxole] moiety is introduced via coupling reactions that link it to the imidazole structure.
  • Final Modifications: Additional steps include methylation and purification processes to yield the final hydrochloride salt form of SB-505124 .

SB-505124 is primarily used in research settings to study TGF-beta signaling pathways. Its applications include:

  • Fibrosis Research: Investigating its effects on fibrotic diseases across various tissues.
  • Wound Healing Studies: Evaluating how inhibition of TGF-beta influences healing processes.
  • Cancer Research: Exploring its role in modulating tumor microenvironments influenced by TGF-beta signaling .

Studies have demonstrated that SB-505124 can modulate interactions within complex cellular environments influenced by TGF-beta. It selectively inhibits pathways activated by ALK4, ALK5, and ALK7 without affecting other related receptors. This specificity makes it a valuable tool for dissection of TGF-beta's role in various biological contexts, including cancer progression and tissue repair mechanisms .

Several compounds exhibit structural or functional similarities to SB-505124. Below is a comparison highlighting their unique features:

Compound NameTarget ReceptorsIC50 (nM)Unique Features
SB-431542ALK5150Less potent than SB-505124; broader receptor inhibition
LY2109761ALK5/ALK430Dual inhibitor; more potent but less selective
A83-01ALK51000Selective but less potent; used in developmental biology studies
GDF15Not specifiedVariesInvolved in metabolic regulation; different mechanism

SB-505124 stands out due to its high selectivity for specific TGF-beta receptors, particularly in contexts where modulation of fibrosis or wound healing is desired .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

335.16337692 g/mol

Monoisotopic Mass

335.16337692 g/mol

Heavy Atom Count

25

Appearance

Light peach to pale pink solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

TGF-beta RI inhibitor III

Dates

Modify: 2023-08-15
1: Onai T, Takai A, Setiamarga DH, Holland LZ. Essential role of Dkk3 for head formation by inhibiting Wnt/β-catenin and Nodal/Vg1 signaling pathways in the basal chordate amphioxus. Evol Dev. 2012 Jul;14(4):338-50. doi: 10.1111/j.1525-142X.2012.00552.x. PubMed PMID: 22765205.
2: Joseph C, Hunter MG, Sinclair KD, Robinson RS. The expression, regulation and function of secreted protein, acidic, cysteine-rich in the follicle-luteal transition. Reproduction. 2012 Sep;144(3):361-72. doi: 10.1530/REP-12-0099. Epub 2012 Jun 25. PubMed PMID: 22733805.
3: Kocic J, Bugarski D, Santibanez JF. SMAD3 is essential for transforming growth factor-β1-induced urokinase type plasminogen activator expression and migration in transformed keratinocytes. Eur J Cancer. 2012 Jul;48(10):1550-7. doi: 10.1016/j.ejca.2011.06.043. Epub 2011 Jul 26. PubMed PMID: 21798735.
4: Fang LP, Lin Q, Tang CS, Liu XM. Hydrogen sulfide attenuates epithelial-mesenchymal transition of human alveolar epithelial cells. Pharmacol Res. 2010 Apr;61(4):298-305. doi: 10.1016/j.phrs.2009.10.008. Epub 2009 Nov 11. PubMed PMID: 19913099.
5: Sinpitaksakul SN, Pimkhaokham A, Sanchavanakit N, Pavasant P. TGF-beta1 induced MMP-9 expression in HNSCC cell lines via Smad/MLCK pathway. Biochem Biophys Res Commun. 2008 Jul 11;371(4):713-8. doi: 10.1016/j.bbrc.2008.04.128. Epub 2008 May 5. PubMed PMID: 18457660.
6: Jaźwińska A, Badakov R, Keating MT. Activin-betaA signaling is required for zebrafish fin regeneration. Curr Biol. 2007 Aug 21;17(16):1390-5. Epub 2007 Aug 2. PubMed PMID: 17683938.

Explore Compound Types